molecular formula C21H24N6O8S B11529845 4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine

4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine

Cat. No.: B11529845
M. Wt: 520.5 g/mol
InChI Key: BSWHHDFEBLKULZ-PXLXIMEGSA-N
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Description

4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine is a complex organic compound featuring morpholine, nitrobenzylidene, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine typically involves multiple steps:

    Formation of Nitrobenzylidene Hydrazine: This step involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the nitrobenzylidene hydrazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Morpholine Addition: Finally, the compound is treated with morpholine to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound that shares the morpholine group.

    Nitrobenzylidene Derivatives: Compounds that contain the nitrobenzylidene group.

    Sulfonyl Compounds: Compounds that feature the sulfonyl group.

Uniqueness

4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine is unique due to the combination of these functional groups in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds.

Properties

Molecular Formula

C21H24N6O8S

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline

InChI

InChI=1S/C21H24N6O8S/c28-26(29)17-2-4-20(24-5-9-34-10-6-24)16(13-17)15-22-23-19-3-1-18(27(30)31)14-21(19)36(32,33)25-7-11-35-12-8-25/h1-4,13-15,23H,5-12H2/b22-15+

InChI Key

BSWHHDFEBLKULZ-PXLXIMEGSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4

Origin of Product

United States

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